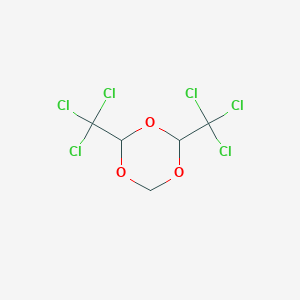
2,4-Bis(trichloromethyl)-1,3,5-trioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(trichloromethyl)-1,3,5-trioxane is a chemical compound known for its unique structure and properties. It belongs to the class of trioxanes, which are cyclic organic compounds containing three oxygen atoms. The presence of trichloromethyl groups at the 2 and 4 positions of the trioxane ring imparts distinct chemical characteristics to this compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trichloromethyl)-1,3,5-trioxane typically involves the reaction of trichloroacetaldehyde with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the trioxane ring. The general reaction conditions include:
Reactants: Trichloroacetaldehyde and hydrogen peroxide
Catalyst: Acid (e.g., sulfuric acid)
Solvent: Water or an organic solvent
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous feeding: of reactants into the reactor
Efficient mixing: to ensure uniform reaction conditions
Temperature control: to maintain optimal reaction rates
Separation and purification: of the product using techniques such as distillation or crystallization
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trichloromethyl)-1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the trichloromethyl groups can yield corresponding alcohols.
Substitution: The chlorine atoms in the trichloromethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of trichloroacetic acid derivatives.
Reduction: Production of trichloromethyl alcohols.
Substitution: Generation of various substituted trioxanes depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(trichloromethyl)-1,3,5-trioxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Bis(trichloromethyl)-1,3,5-trioxane involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in:
Inhibition of enzyme activity: By binding to active sites or modifying enzyme structures.
Disruption of cellular processes: Through the generation of reactive oxygen species (ROS) or other reactive intermediates.
Induction of apoptosis: Triggering programmed cell death in cancer cells or other target cells.
Comparison with Similar Compounds
2,4-Bis(trichloromethyl)-1,3,5-trioxane can be compared with other similar compounds, such as:
2,4-Bis(trichloromethyl)-1,3-benzdioxin: Similar in structure but with a benzene ring instead of a trioxane ring.
6-Substituted 2,4-Bis(trichloromethyl)-sym-triazines: Containing a triazine ring with similar trichloromethyl groups.
2,4-Bis(trichloromethyl)-6-p-methoxystyryl-1,3,5-triazine: A triazine derivative with additional functional groups.
The uniqueness of this compound lies in its trioxane ring structure, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
6974-57-8 |
|---|---|
Molecular Formula |
C5H4Cl6O3 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2,4-bis(trichloromethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h2-3H,1H2 |
InChI Key |
VQJJRXHXZLXWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


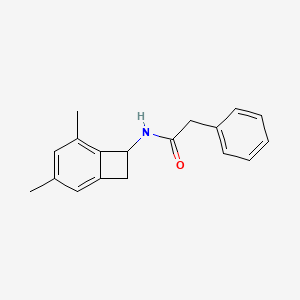
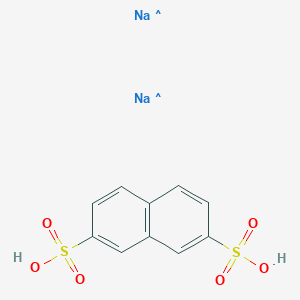
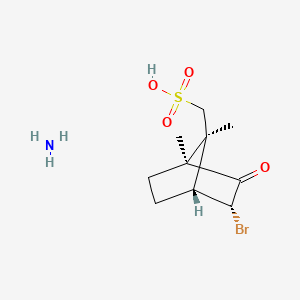
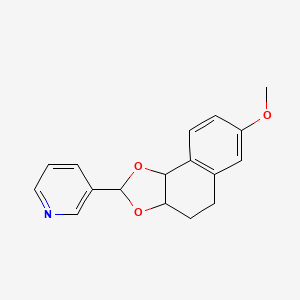
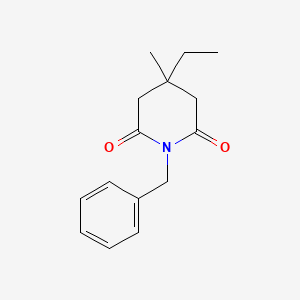
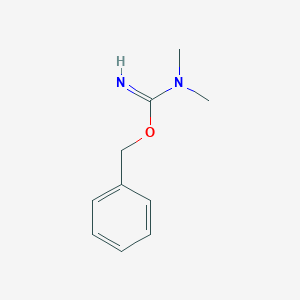
![3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene](/img/structure/B15196978.png)



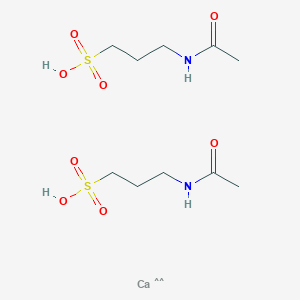
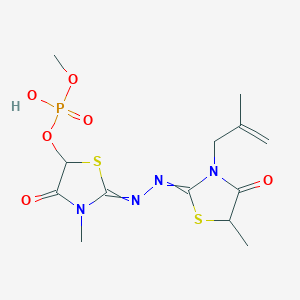
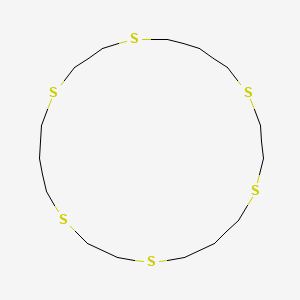
![(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid](/img/structure/B15197024.png)
